![molecular formula C10H10NNaO3S B13062366 Sodium [[4-(acetylamino)phenyl]thio]acetate](/img/structure/B13062366.png)
Sodium [[4-(acetylamino)phenyl]thio]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium [[4-(acetylamino)phenyl]thio]acetate is a chemical compound with the molecular formula C10H10NNaO3S and a molecular weight of 247.25 g/mol . This compound is known for its unique structure, which includes an acetylamino group and a thioacetate group attached to a phenyl ring. It is primarily used in research and industrial applications due to its specific chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium [[4-(acetylamino)phenyl]thio]acetate typically involves the reaction of 4-acetylaminophenylthiol with sodium acetate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions
Sodium [[4-(acetylamino)phenyl]thio]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Sodium [[4-(acetylamino)phenyl]thio]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Sodium [[4-(acetylamino)phenyl]thio]acetate involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with biological molecules, while the thioacetate group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium [[4-(aminophenyl)thio]acetate]
- Sodium [[4-(methylamino)phenyl]thio]acetate]
- Sodium [[4-(ethylamino)phenyl]thio]acetate]
Uniqueness
Sodium [[4-(acetylamino)phenyl]thio]acetate is unique due to the presence of the acetylamino group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring .
Propiedades
Fórmula molecular |
C10H10NNaO3S |
|---|---|
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
sodium;2-(4-acetamidophenyl)sulfanylacetate |
InChI |
InChI=1S/C10H11NO3S.Na/c1-7(12)11-8-2-4-9(5-3-8)15-6-10(13)14;/h2-5H,6H2,1H3,(H,11,12)(H,13,14);/q;+1/p-1 |
Clave InChI |
SWVIBDBFPSCBHX-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)SCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


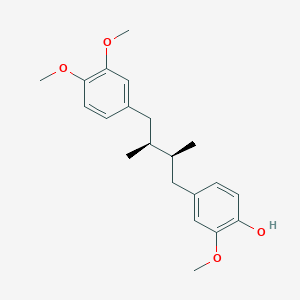

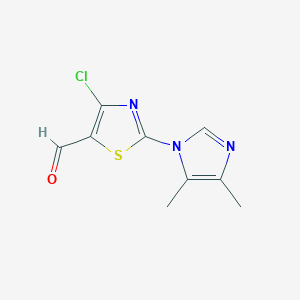
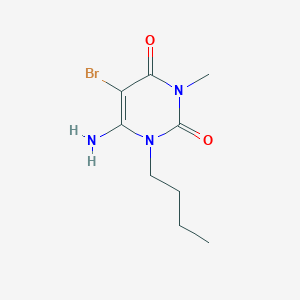
![6-Methyl-6H-furo[2,3-b]pyrrole-2-carboxylicacid](/img/structure/B13062301.png)
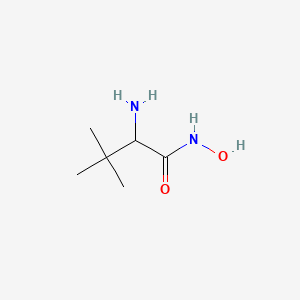
![5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene](/img/structure/B13062307.png)
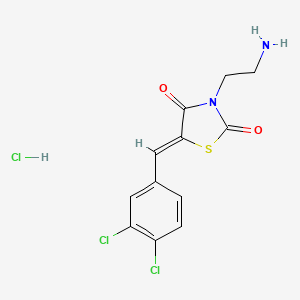

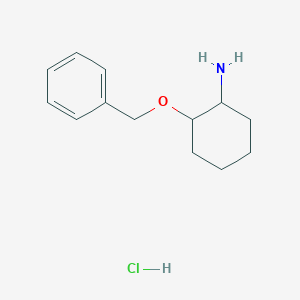
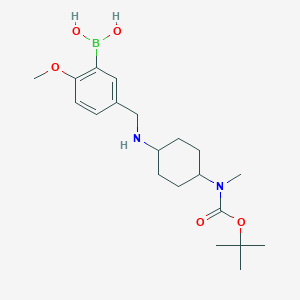
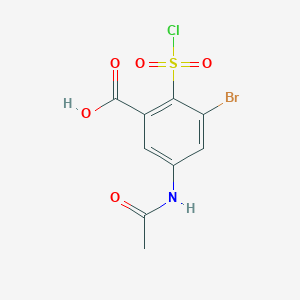
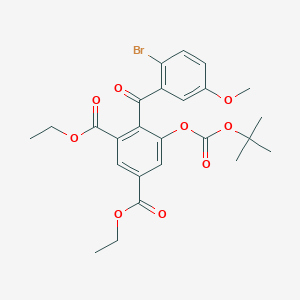
![7-Tosyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13062355.png)
